molecular formula C7H8N3+ B14589307 Imidazo[1,2-b]pyridazinium, 1-methyl- CAS No. 61588-62-3

Imidazo[1,2-b]pyridazinium, 1-methyl-

Cat. No.: B14589307
CAS No.: 61588-62-3
M. Wt: 134.16 g/mol
InChI Key: DNSHMGBIQCEBDI-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazinium, 1-methyl- is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyridine family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of imidazo[1,2-b]pyridazinium, 1-methyl- allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazinium, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-b]pyridazinium core . This reaction often requires the presence of a base, such as sodium hydroxide, and can be carried out under ambient conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-b]pyridazinium, 1-methyl- may involve large-scale synthesis using similar condensation and cyclization reactions. The use of metal-free and aqueous conditions has been reported to improve the efficiency and yield of the synthesis, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazinium, 1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazinium oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-b]pyridazinium, 1-methyl- is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which influences its reactivity and biological activity.

Properties

CAS No.

61588-62-3

Molecular Formula

C7H8N3+

Molecular Weight

134.16 g/mol

IUPAC Name

1-methylimidazo[1,2-b]pyridazin-1-ium

InChI

InChI=1S/C7H8N3/c1-9-5-6-10-7(9)3-2-4-8-10/h2-6H,1H3/q+1

InChI Key

DNSHMGBIQCEBDI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=NN2C=C1

Origin of Product

United States

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